molecular formula C10H7Cl2NO2 B166062 Dimethachlon CAS No. 24096-53-5

Dimethachlon

Cat. No.: B166062
CAS No.: 24096-53-5
M. Wt: 244.07 g/mol
InChI Key: CFZLNRGUBAVQNO-UHFFFAOYSA-N
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Description

Dimethachlon ( 24096-53-5) is a dicarboximide fungicide that has been widely used in scientific research, primarily for the control of fungal plant pathogens such as Sclerotinia sclerotiorum , which causes Sclerotinia stem rot in crops like oilseed rape, tobacco, and lettuce . Its main application in research involves studying disease management strategies and understanding the emergence of fungicide resistance in field populations . The compound is classified by FRAC (Fungicide Resistance Action Committee) in group 13, and its mode of action is associated with the disruption of the high-osmolarity glycerol (HOG) signalling pathway in fungi, leading to the inhibition of mycelial growth . Research has shown that resistance to this compound in S. sclerotiorum can be linked to point mutations (e.g., V238A) or lost expression of the SsOs1 gene in this pathway . Resistant isolates often exhibit a fitness penalty, including reduced mycelial growth, decreased sclerotia production, lower virulence, and increased sensitivity to osmotic stress . From an environmental perspective, this compound has a soil half-life (DT₅₀) of approximately 14.6 days and is considered non-persistent . Its degradation by specific bacterial strains, such as Paenarthrobacter sp. JH-1, is an active area of research for bioremediation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZLNRGUBAVQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178821
Record name N-(3,5-Dichlorophenyl)succinimide
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Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24096-53-5
Record name Dimethachlon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24096-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)succinimide
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Record name N-(3,5-Dichlorophenyl)succinimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
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Record name DIMETHACHLON
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Mechanism of Action

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that after undergoing 112 days of storage at −18 °C, the dissipation rate of this compound in grapes was found to be less than 30%, suggesting a state of stable storage. This indicates that temperature can significantly affect the stability of this compound.

Biological Activity

Dimethachlon is a broad-spectrum dicarboximide fungicide primarily used in agriculture to control various plant diseases, particularly those caused by fungal pathogens. This article explores the biological activity of this compound, focusing on its effects on plant pathogens, degradation mechanisms, and implications for environmental safety.

This compound operates by inhibiting fungal growth through interference with cellular processes. It targets specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, this compound effectively compromises the integrity of fungal cells, leading to cell death.

Effects on Plant Pathogens

Research has shown that this compound exhibits varying degrees of effectiveness against different fungal pathogens. For instance, studies involving Sclerotinia sclerotiorum, a significant pathogen in oilseed crops, indicate that this compound can reduce mycelial growth and virulence. However, resistance to this compound has been documented in some field isolates, raising concerns about its long-term efficacy.

Case Study: Resistance Development

A study assessed the stability of this compound resistance in S. sclerotiorum over time. Results indicated a significant decline in resistance after prolonged cold storage, suggesting that fitness costs associated with resistance could be a factor in its instability:

IsolateEC50 before storage (μg/ml)EC50 after storage (μg/ml)Decline of resistance (%)P value
SCG797.690.4899.50.024
LA50178.491.8498.9-

These findings highlight that while this compound can be effective, its resistance management is crucial for sustainable use in agricultural practices .

Degradation and Environmental Impact

This compound poses potential risks to human health and ecosystems due to its persistence in the environment. However, research has identified microbial strains capable of degrading this compound effectively:

Bacterial Degradation

A newly isolated bacterium, Paenarthrobacter sp. strain JH-1, demonstrated the ability to degrade up to 98.53% of this compound within 72 hours under optimal conditions (pH 7.0 and 35 °C). The degradation pathway involves converting this compound into less toxic metabolites such as 3,5-dichloroaniline and succinic acid .

Synergistic Effects with Other Compounds

Research also indicates that combining this compound with other compounds can enhance its efficacy against pathogens while potentially reducing the required dosage. For example, phenylacetic acid was found to improve the inhibition effect of this compound on S. sclerotiorum, allowing for lower application rates without compromising effectiveness .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
Dimethachlon is predominantly utilized to manage fungal diseases in crops, particularly against Sclerotinia sclerotiorum, a significant pathogen affecting oilseed rape and other crops. Its mode of action involves inhibiting fungal growth by disrupting cellular processes.

Resistance Management:
Research indicates that prolonged use of this compound can lead to the development of resistance in certain fungal populations. A study highlighted the decline in resistance levels of S. sclerotiorum isolates after long-term cold storage, suggesting that resistance management strategies are essential for effective fungicide application . The following table summarizes the effectiveness of this compound against resistant isolates:

IsolateEC50 Before Storage (μg/ml)EC50 After Storage (μg/ml)Decline of Resistance (%)P Value
SCG797.690.4899.50.024
LA50178.491.8498.9-

Environmental Applications

Bioremediation:
this compound contamination in soils poses environmental risks, leading to research on bioremediation techniques. A study demonstrated that a novel strain, Brevundimonas naejangsanensis J3, could effectively degrade this compound in contaminated soils, highlighting its potential use in environmental cleanup efforts .

Pharmacological Applications

Antiandrogenic Effects:
this compound exhibits antiandrogenic properties, acting as an androgen receptor antagonist. Research has shown that it can decrease the weight of androgen-dependent tissues in animal models, indicating its potential implications in endocrine disruption studies . The following table summarizes its comparative antiandrogenic potency:

CompoundAntiandrogenic Potency (Relative)
FlutamideHighest
ProcymidoneModerate
This compoundLower
IprodioneLowest

Case Studies

Case Study on Resistance Dynamics:
A comprehensive study on S. sclerotiorum evaluated the dynamics of resistance to this compound over time. It was found that after four years of cold storage, the resistance levels significantly declined, which correlated with increased mycelial growth and virulence in detached leaves of oilseed rape . This case underscores the importance of monitoring fungicide resistance and adapting management practices accordingly.

Case Study on Bioremediation:
The application of Brevundimonas naejangsanensis J3 for bioremediation was assessed through laboratory experiments demonstrating its capacity to metabolize this compound effectively, reducing soil concentrations significantly within a specified timeframe . This study emphasizes the potential for using microbial strains in environmental management strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Class and Mode of Action

Dimethachlon belongs to the dicarboximide fungicides, a group that includes iprodione, procymidone, and vinclozolin. These compounds target histidine kinase (HK) proteins in fungal osmoregulation pathways, leading to abnormal cell wall formation and sclerotia suppression . Cross-resistance is common within this class due to shared molecular targets. For example, this compound-resistant S. sclerotiorum isolates often exhibit resistance to iprodione and procymidone (resistance ratios: 3.21–105.53) .

Efficacy and Spectrum of Activity

Compound Target Pathogen Inhibition Rate (%) Application Rate (mg/L) Key Advantage(s)
This compound S. sclerotiorum 25.82–52.61 0.8 Broad-spectrum; inhibits sclerotia formation
Phenylacetic acid S. sclerotiorum 19.67 0.1 Enhances this compound efficacy in combination
SYL-3 (bioagent) Alternaria alternata 50.72 N/A Higher inhibition rate than this compound
Bacillus subtilis S. sclerotiorum 77.1 1×10<sup>7</sup> cfu/mL Comparable to 46% this compound in field control
  • Combination Therapy : Co-application of this compound (0.8 mg/L) with phenylacetic acid (0.1 mg/mL) increases inhibition of S. sclerotiorum to 52.61%, surpassing individual treatments .
  • Biological Alternatives : Bacillus subtilis strain NJ-18 achieves 77.1% disease control, outperforming carbendazim and reducing reliance on chemical fungicides .

Resistance Profiles

Fungicide Resistance Frequency (%) Resistance Ratio Range Cross-Resistance Partners
This compound 1.12–3.29 (China) 3.21–105.53 Iprodione, procymidone, diethofencarb
Carbendazim 20–40 (China) >100 None
Tebuconazole <5 2–10 Difenoconazole
  • Regional Variation : Resistance to this compound is rare in Anhui and Gansu provinces (China) but reaches 3.29% in Heilongjiang soybean fields .
  • Fitness Penalty : Resistant isolates exhibit reduced virulence, slower growth, and higher osmosensitivity, limiting their ecological competitiveness .

Environmental Persistence and Degradation

Compound Half-Life (Days) Degradation Pathway Key Metabolites
This compound 1.61–18.1 Microbial degradation (e.g., Paenarthrobacter sp.) DCBAA, 3,5-DCA, succinic acid
Iprodione 7–14 Hydrolysis and photolysis 3,5-dichloroaniline
Procymidone 10–30 Photodegradation 3,5-dichlorophenol
  • Bioremediation : Paenarthrobacter sp. JH-1 degrades 98.53% of this compound (300 mg/L) within 72 hours, mitigating toxicity to Chlorella ellipsoidea .

Non-Target Effects

  • Antiandrogenic Activity : this compound acts as an androgen receptor antagonist, reducing weights of androgen-dependent organs in rats by 30–57% at 200 mg/kg. Its potency is lower than flutamide but higher than isoprothiolane .
  • Ecotoxicity : While this compound shows low acute toxicity to mammals, it inhibits algal growth, necessitating careful environmental monitoring .

Integrated Management Strategies

Combination Treatments : Pair this compound with phenylacetic acid or biocontrol agents to reduce application rates and delay resistance .

Rotation with Non-Cross-Resistant Fungicides: Use tebuconazole or carbendazim to manage dicarboximide-resistant strains .

Resistance Monitoring : Regular screening of field isolates using discriminatory doses (5 μg/mL) is critical .

Preparation Methods

Core Synthesis Protocol

This compound is synthesized via a two-step process involving 3,5-dichloroaniline and succinic anhydride :

  • Amidation Reaction :

    • 3,5-Dichloroaniline reacts with succinic anhydride in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux to form the intermediate N-(3,5-dichlorophenyl)succinamic acid.

    • Reaction Conditions :

      • Molar ratio (aniline:anhydride) = 1:1.2–1.5

      • Temperature: 80–100°C

      • Duration: 4–6 hours

  • Cyclization to Succinimide :

    • The amic acid intermediate undergoes intramolecular cyclization under acidic conditions (e.g., concentrated sulfuric acid or acetic anhydride) to yield this compound.

    • Key Parameters :

      • Acid catalyst concentration: 95–98%

      • Temperature: 0–5°C (to prevent side reactions)

      • Reaction time: 2–4 hours

Mechanistic Insight :
The cyclization step proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amide nitrogen to form the five-membered succinimide ring.

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation to accelerate the amidation and cyclization steps, reducing reaction times by 40–60%. For example:

  • Microwave power: 300–500 W

  • Reaction time: 1–2 hours

  • Yield improvement: 85–90% (vs. 70–75% conventional).

Solid-Phase Synthesis

A patented method uses silica-supported catalysts to enhance reaction efficiency and simplify purification:

  • Catalyst: Silica-immobilized sulfonic acid

  • Yield: 92%

  • Purity: ≥98% (HPLC).

Purification and Formulation

Crystallization and Filtration

Crude this compound is purified via recrystallization from ethanol-water mixtures:

  • Solvent Ratio : Ethanol:H₂O = 3:1 (v/v)

  • Recovery : 80–85%

  • Purity : >99% (confirmed by HPLC).

Industrial-Scale Formulations

This compound is formulated as wettable powders (WP), suspensions (SC), or nanoemulsions for agricultural use:

Formulation TypeKey ComponentsEncapsulation Efficiency (%)Particle Size (nm)Reference
Wettable PowderTalc, lignosulfonateN/A10–50 μm
NanoemulsionZein, benzaldehyde-modified wheat gluten90.5793.22
Hollow Mesoporous SilicaCTAB, tetraethyl orthosilicate82.3120–150

Note : Nanoformulations enhance bioavailability and reduce environmental persistence.

Analytical Characterization

Spectroscopic Methods

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 7.98 (s, 2H, aromatic H), 7.60 (s, 1H, aromatic H), 2.90 (s, 4H, succinimide CH₂).

  • 13C NMR :

    • δ 177.2 (C=O), 140.1–152.1 (aromatic C-Cl), 35.6 (CH₂).

  • HRMS : m/z 243.9921 [M+H]⁺ (theoretical: 243.9924).

Chromatographic Analysis

  • HPLC Conditions :

    • Column: C18 (4.6 × 250 mm, 5 μm)

    • Mobile phase: Acetonitrile:water (70:30, v/v)

    • Retention time: 6.8 min.

Quality Control and Regulatory Standards

Impurity Profiling

Degradation products (e.g., 3,5-dichloroaniline, DCBAA) are monitored via HPLC-HRMS:

Degradation ProductRetention Time (min)m/z [M+H]⁺
3,5-Dichloroaniline4.2162.9752
DCBAA5.6265.0018

Acceptance Criteria :

  • 3,5-Dichloroaniline ≤ 0.1% (w/w)

  • Total impurities ≤ 1.0% .

Q & A

Q. What are the primary mechanisms of action of dimethachlon against fungal pathogens, and how are these validated experimentally?

this compound (DMT) primarily inhibits fungal succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, disrupting energy metabolism. Experimental validation involves in vitro mycelial growth inhibition assays using EC₅₀ values (effective concentration for 50% inhibition). For example, baseline sensitivity studies on Sclerotinia sclerotiorum isolates use potato dextrose agar (PDA) plates treated with gradient concentrations of DMT to calculate EC₅₀ . Cross-resistance studies with other SDH inhibitors (e.g., boscalid) confirm target specificity via comparative EC₅₀ analysis .

Q. What standardized analytical methods are used to quantify this compound residues in soil and plant tissues?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used for residue analysis. For complex matrices like soil, dispersive solid-phase extraction (dSPE) with molecularly imprinted polymers (MIPs) improves selectivity and recovery rates. Immunoassays using synthetic haptens (e.g., N-(3,5-dichlorophenyl) succinimide-2-hemisuccinate) enable sensitive detection via polyclonal antibodies, validated through competitive ELISA with detection limits <1 ng/mL .

Q. How is resistance to this compound monitored in field populations of fungal pathogens?

Resistance monitoring involves annual collection of field isolates (e.g., Sclerotinia sclerotiorum), followed by mycelial growth assays on DMT-amended PDA. Resistance frequency is calculated as the percentage of isolates with EC₅₀ values exceeding baseline thresholds. Molecular markers (e.g., mutations in SDHB/C subunits) are identified via PCR sequencing. For example, resistance in Chinese oilseed rape fields was linked to SDHB-H272R mutations .

Advanced Research Questions

Q. How do sublethal doses of this compound influence fungal virulence and adaptive responses?

Sublethal doses (e.g., 1/2 EC₅₀) can stimulate sclerotia formation and oxalic acid production in S. sclerotiorum, enhancing pathogenicity. Experimental designs include dual-culture assays with host plants (e.g., oilseed rape) to measure lesion expansion rates under sublethal DMT exposure. Transcriptomic analysis (RNA-seq) identifies upregulated genes in fungal pathways like cAMP-PKA signaling, validated via qRT-PCR .

Q. What methodologies resolve contradictions in cross-resistance patterns between this compound and other fungicides?

Cross-resistance studies require in vitro sensitivity profiling of resistant isolates against multiple fungicides (e.g., carbendazim, boscalid). Statistical tools like Pearson correlation coefficients assess resistance correlations. For example, DMT-resistant S. sclerotiorum isolates showed no cross-resistance to boscalid, confirmed by distinct EC₅₀ distributions and non-overlapping resistance mechanisms (e.g., β-tubulin vs. SDH mutations) .

Q. How can microbial consortia enhance the biodegradation of this compound in contaminated soils?

Strains like Brevundimonas naejangsanensis J3 degrade DMT via hydrolytic pathways, producing metabolites like 3,5-dichloroaniline. Biodegradation experiments use liquid culture systems spiked with DMT (50–200 mg/L), with degradation kinetics monitored via LC-MS. Soil microcosm studies validate field applicability, measuring half-life reductions (e.g., from 14.2 days to 4.8 days) .

Q. What experimental designs optimize synergistic fungicidal activity in this compound-based combinations?

Co-application studies with tebuconazole (TEB) use factorial designs to determine synergistic coefficients (e.g., Wadley method). Field trials on oilseed rape measure disease incidence (%) and control efficacy (%), with 50% TEB·DMT wettable powder (WP) showing 88.7% efficacy vs. 64.9% for DMT alone. Resistance risk assessments involve sequential fungicide exposure to quantify resistance stability .

Methodological Challenges & Data Interpretation

Q. How do soil physicochemical properties influence the accuracy of this compound residue quantification?

Soil organic matter (SOM) and pH affect DMT adsorption, requiring matrix-matched calibration curves in HPLC analysis. Recovery experiments (spiked samples) with varying SOM levels (1–5%) and pH (4–8) validate method robustness. For example, SOM >3% reduces recovery rates by 15–20%, necessitating dSPE cleanup .

Q. What statistical models predict the evolution of this compound resistance under field conditions?

Fitness penalty models integrate EC₅₀ data, sporulation rates, and competitive indices (CI) of resistant vs. wild-type isolates. Monte Carlo simulations project resistance frequencies over 10–20 growing seasons, incorporating factors like fungicide application intervals and agronomic practices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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